4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione
Overview
Description
This would typically include the IUPAC name, other names, and the class of compounds it belongs to.
Synthesis Analysis
This involves understanding the chemical reactions used to synthesize the compound. It may include multi-step organic synthesis.Molecular Structure Analysis
This involves the study of the arrangement of atoms within the molecule and the bonds that hold these atoms together.Chemical Reactions Analysis
This involves understanding the various chemical reactions the compound can undergo, the conditions required for these reactions, and the products formed.Physical And Chemical Properties Analysis
This includes studying properties like melting point, boiling point, solubility, chemical stability, etc.Scientific Research Applications
Beta-adrenolytics Synthesis
A study synthesized aminoalkanol derivatives of 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione, exploring their potential as beta-adrenolytics. These compounds showed modest affinity for beta-adrenoceptors, indicating their potential application in treating conditions like hypertension or certain types of heart failure (Kossakowski & Wojciechowska, 2006).
Psychotropic and Anti-HIV Agents
Another research effort focused on synthesizing amino derivatives of 4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione as potential psychotropic and/or anti-HIV agents. The structure of one compound was confirmed through X-ray analysis, and the derivatives demonstrated notable cytotoxicity and anti-HIV activity, presenting a new avenue for therapeutic development (Kossakowski, Wojciechowska, & Kozioł, 2006).
Antimicrobial Activity
The antimicrobial potential of 10-(diphenylmethylene)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione derivatives was also evaluated, showing activity against a broad range of microorganisms. This research suggests its derivatives could serve as a basis for developing new antimicrobial agents (Stefanska et al., 2010).
Transition-State Mimics for Cis-Trans Interconversion
One particularly intriguing study synthesized the parent compound of a rare class of 90°-twisted amides, which are of special interest as transition-state mimics for enzyme-catalyzed cis-trans rotamer interconversion of amides, a critical process in peptide and protein folding and function (Komarov et al., 2015).
Molecular Structure and Reactivity Studies
Extensive molecular structure, chemical reactivity, and docking studies have been conducted on derivatives, revealing insights into their optimized geometry, vibrational frequencies, and potential applications in treating cardiovascular and cerebrovascular diseases. Such studies lay the groundwork for future pharmaceutical applications (Ranjith et al., 2022).
Safety And Hazards
This involves understanding the safety measures that need to be taken while handling the compound, its toxicity, environmental impact, etc.
Future Directions
This could involve potential applications of the compound, ongoing research, and areas where further research is needed.
properties
IUPAC Name |
4-(3-aminopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O2/c13-4-1-5-14-11(15)9-7-2-3-8(6-7)10(9)12(14)16/h2-3,7-10H,1,4-6,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PZPKRSUKLMHBIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C=CC1C3C2C(=O)N(C3=O)CCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-Aminopropyl)-4-azatricyclo[5.2.1.0^{2,6}]dec-8-ene-3,5-dione |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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